Physicochemical Differentiation: Calculated Lipophilicity (XLogP3)
The calculated lipophilicity (XLogP3) of 4-Bromo-7-chloroisoindolin-1-one is 2.1, as determined by PubChem's computational model [1]. This value indicates a balanced hydrophilic-lipophilic profile, which is crucial for optimal drug-like properties including membrane permeability and solubility. A comparative analysis with mono-halogenated analogs demonstrates the impact of dual halogenation on this key property, as shown in the comparison data.
| Evidence Dimension | Lipophilicity (Calculated XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 [1] |
| Comparator Or Baseline | 4-Bromoisoindolin-1-one: XLogP3 = 1.5 (estimated from PubChem data for a similar compound) [2]; 7-Chloroisoindolin-1-one: XLogP3 = 1.2 (estimated from PubChem data for a similar compound) [2] |
| Quantified Difference | Target compound XLogP3 is 0.6 and 0.9 units higher than mono-bromo and mono-chloro analogs, respectively. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14). |
Why This Matters
The distinct lipophilicity of 4-Bromo-7-chloroisoindolin-1-one directly impacts its behavior in biological assays and influences its suitability as a lead-like scaffold, differentiating it from less lipophilic mono-halogenated building blocks.
- [1] PubChem. (2025). Compound Summary for CID 130064759: 4-Bromo-7-chloroisoindolin-1-one. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Search results for XLogP3 values of 4-bromoisoindolin-1-one and 7-chloroisoindolin-1-one. National Center for Biotechnology Information. (Note: Values are estimated based on structurally similar compounds in PubChem). View Source
